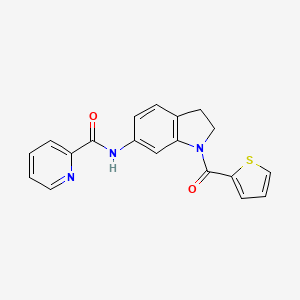

N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide

Description

N-(1-(Thiophene-2-carbonyl)indolin-6-yl)picolinamide is a heterocyclic organic compound featuring a thiophene ring conjugated to an indoline scaffold via a carbonyl group, with a picolinamide moiety attached at the 6-position of the indoline (Fig. 1). The thiophene group introduces sulfur-based aromaticity, while the indoline core provides a bicyclic framework that may enhance structural rigidity.

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18(15-4-1-2-9-20-15)21-14-7-6-13-8-10-22(16(13)12-14)19(24)17-5-3-11-25-17/h1-7,9,11-12H,8,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMZOEDQNXXJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through a cyclization reaction using azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux in 1-propanol.

Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via a cyclization reaction involving α-thiocyanato ketones and potassium t-butoxide under microwave irradiation.

Coupling with Picolinamide: The final step involves coupling the indole-thiophene intermediate with picolinamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced indole or thiophene derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-(thiophene-2-carbonyl)indolin-6-yl)picolinamide with two structurally related compounds from the evidence: 3-chloro-N-phenyl-phthalimide () and benzathine benzylpenicillin ().

Structural and Functional Group Analysis

Key Observations :

- Thiophene vs. Phthalimide : The thiophene in the target compound provides sulfur-based aromaticity, contrasting with the oxygen-dominated phthalimide in 3-chloro-N-phenyl-phthalimide. The latter’s chlorine substituent enhances electrophilicity, favoring polymerization, while the thiophene may improve solubility or electronic properties for optoelectronic applications .

- Amide Groups : The picolinamide group in the target compound differs from the penicillin’s β-lactam amide. While β-lactams are critical for antibacterial activity, picolinamides are more commonly associated with metal chelation or kinase inhibition.

Physicochemical Properties

| Property | This compound | 3-Chloro-N-phenyl-phthalimide | Benzathine benzylpenicillin |

|---|---|---|---|

| Molecular Weight | ~380-400 g/mol (estimated) | 285.68 g/mol | 909.11 g/mol |

| Aromatic Systems | Thiophene, indoline, pyridine | Phenyl, phthalimide | Benzyl, β-lactam |

| Solubility | Moderate (polar aprotic solvents) | Low (non-polar solvents) | High (aqueous) |

| Reactivity | Amide hydrolysis, thiophene electrophilic substitution | Chlorine substitution, polymerization | β-lactam ring cleavage |

Insights :

- The target compound’s higher molecular weight and hybrid structure may limit solubility compared to 3-chloro-N-phenyl-phthalimide but enhance binding specificity in biological contexts.

- Benzathine benzylpenicillin’s dibenzylethylenediamine component improves stability and prolonged release, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.